4-(1H-Pyrazol-1-yl)aniline
Overview
Description
4-(1H-Pyrazol-1-yl)aniline, also known as 4-PPA, is an organic compound with a variety of applications in scientific research. It is a white, crystalline solid with a melting point of 85 °C and a molecular weight of 129.13 g/mol. 4-PPA is a derivative of aniline and is used as a reagent in organic synthesis. It has been investigated for its potential use in the development of novel drugs and as an inhibitor of enzymes associated with certain diseases.
Scientific Research Applications
Synthesis and Antimicrobial Activity : Banoji et al. (2022) reported the facile synthesis of pyrazol-4-yl- and 2H-chromene-based substituted anilines, including derivatives of 4-(1H-Pyrazol-1-yl)aniline. These compounds exhibited significant antibacterial and antifungal activities, with some showing potential as fluorescence probes in biological imaging due to their emission in the redshift region (Banoji et al., 2022).
Electroluminescence Application : Vezzu et al. (2010) discussed the use of N,N-di(3-(1H-pyrazol-1-yl)phenyl)aniline in the synthesis of tetradentate bis-cyclometalated platinum(II) complexes, which showed potential in organic light-emitting diode (OLED) devices due to their emission from blue to red region (Vezzu et al., 2010).
Corrosion Inhibition : Chadli et al. (2020) synthesized two molecules, including N,N-dimethyl-4-(3-methyl4,5-dihydro-1H-pyrazol-5-yl)aniline, demonstrating good inhibitory activity against the corrosion of mild steel in hydrochloric acid, confirmed by gravimetric and electrochemical studies (Chadli et al., 2020).
Theoretical Study of Corrosion Inhibitors : Wang et al. (2006) performed a density functional theory (DFT) study on bipyrazole derivatives, including N,N-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline, to elucidate their inhibition efficiencies as corrosion inhibitors. The study correlated the efficiencies with parameters like the energy gap, electronegativity, and global hardness (Wang et al., 2006).
Molecular Structure Investigations : Shawish et al. (2021) synthesized new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, including a derivative of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenyl-1,3,5-triazin-2-amine. Their molecular structures were investigated using X-ray crystallography combined with Hirshfeld and DFT calculations (Shawish et al., 2021).
Synthesis of Heterocyclic Compounds : Erkin et al. (2014) discussed the synthesis of substituted 1-(pyrimidin-4-yl)pyrazole and aniline through a domino reaction of 3-methyl-1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-4-[(phenylimino)methyl]-1H-pyrazol-5-ol with heterocyclic CH acids (Erkin et al., 2014).
Synthesis of Novel Heterocyclic Disazo Dyes : Demirçalı (2021) synthesized a series of heterocyclic disazo dyes using diazotised aniline and aniline derivative compounds, including 4-arylazo-3,5-diamino-1H-pyrazole derivatives. These dyes were characterized for their solvatochromic properties and acid-base sensitive characteristics (Demirçalı, 2021).
Rh(I) Complexes as Recyclable Hydroamination Catalysts : Tregubov et al. (2013) synthesized N,N-donor ligands, including 1-(phenylmethyl)-4-(1H-pyrazol-1-yl methyl)-1H-1,2,3-triazole (PyT), and immobilized them on glassy carbon electrodes for complexation with Rh(I) to form active catalysts for hydroamination reactions (Tregubov et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
4-(1H-Pyrazol-1-yl)aniline is a heterocyclic compound that has been found to have potential therapeutic applications . . It’s worth noting that compounds with similar structures, such as imidazole derivatives, have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral effects .
Mode of Action
For instance, pyrazole derivatives have been found to inhibit and eradicate Staphylococcus aureus and Enterococcus faecalis biofilms .
Biochemical Pathways
For example, the addition of protons to pyrazoles results in the formation of pyrazolium ions, which are less likely to experience electrophilic attack at carbon-4, but an electrophilic attack at carbon-3 is facilitated .
Pharmacokinetics
Due to the polar nature of the imidazole ring, a similar compound, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent . This suggests that this compound may also have favorable ADME properties, potentially enhancing its bioavailability.
Result of Action
For instance, some pyrazole derivatives have shown potent antitumor potential against different cell lines such as MCF-7 and CaCo-2 .
properties
IUPAC Name |
4-pyrazol-1-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-8-2-4-9(5-3-8)12-7-1-6-11-12/h1-7H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFIQHZIFKIQNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344071 | |
Record name | 4-(1H-Pyrazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
17635-45-9 | |
Record name | 4-(1H-Pyrazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1H-pyrazol-1-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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